REACTION_SMILES
|
[NH2:19][NH2:20].[c:1]1(-[c:7]2[n:8][cH:9][c:10]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[c:11]([Cl:13])[n:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[n:8][cH:9][c:10]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[c:11]([NH:19][NH2:20])[n:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cnc(-c2ccccc2)nc1Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1cnc(-c2ccccc2)nc1NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |